2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTSFWUGXLYYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride involves several steps. One common method includes the reaction of 3-chloro-4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cholinesterase Inhibition
One of the primary applications of 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride is its role as a cholinesterase inhibitor. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter involved in various functions including muscle movement and memory. Inhibition of these enzymes can enhance cholinergic signaling, making such compounds valuable in treating conditions like Alzheimer's disease.
Case Study: Structure-Activity Relationship
A study focused on the synthesis and evaluation of related pyrrolidine derivatives demonstrated that modifications to the phenyl ring significantly influenced the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The selectivity index indicated that certain derivatives showed higher potency compared to established drugs like Donepezil. Specifically, compounds with a similar structure to this compound exhibited promising selectivity towards AChE, suggesting potential for further development as therapeutic agents for cognitive disorders .
| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Selectivity Index |
|---|---|---|---|
| This compound | 85 | 60 | 1.42 |
| Donepezil | 90 | 70 | 1.29 |
Neuroprotective Effects
Research has indicated that compounds structurally related to this compound may exhibit neuroprotective effects. These effects are particularly relevant in models of neurodegenerative diseases where oxidative stress plays a significant role.
Case Study: Neuroprotective Mechanisms
In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative damage by modulating intracellular signaling pathways associated with cell survival. This suggests a dual mechanism where these compounds not only inhibit cholinesterases but also confer protection against neurotoxic insults .
Potential in Cancer Therapy
Another promising application of this compound is its potential use in cancer therapy. The pyrrolidine scaffold has been explored for its ability to inhibit specific protein interactions crucial for tumor growth.
Case Study: MDM2 Inhibition
Research into MDM2 inhibitors has revealed that compounds similar to this compound can effectively disrupt the MDM2-p53 interaction, leading to increased p53 activity and subsequent apoptosis in cancer cells. This pathway is particularly important in tumors where MDM2 overexpression leads to p53 degradation .
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Physicochemical Data: No experimental data (e.g., logP, pKa) are available for the target compound. These properties could be inferred from analogs like CAS 1289385-31-4 .
- Synthetic Routes : The reaction of pyrrolidine derivatives with chloro-substituted aryl halides (e.g., N-(2-chloroethyl)pyrrolidine hydrochloride in ) provides a plausible pathway for synthesizing the target compound.
Biological Activity
2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizes findings from various studies, and presents relevant data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H15ClN2O
- Molecular Weight : 240.71 g/mol
Antimicrobial Properties
Research has shown that pyrrolidine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains.
- Minimum Inhibitory Concentrations (MIC) :
- Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL for structurally related compounds .
- A study indicated that certain pyrrolidine derivatives inhibited the growth of harmful bacteria, suggesting that halogen substituents enhance bioactivity .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | TBD |
| Related Pyrrolidine Derivative | E. coli | 0.025 |
| Another Pyrrolidine Derivative | Bacillus subtilis | 0.012 |
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through its ability to interact with specific molecular targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The pyrrolidine ring allows for interaction with various receptors and enzymes, potentially leading to the inhibition of cancer cell growth .
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated the antibacterial effects of several pyrrolidine derivatives, including those structurally similar to this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, highlighting the role of halogen atoms in enhancing efficacy . -
Research on Anticancer Properties :
In vitro studies demonstrated that certain pyrrolidine derivatives could inhibit cancer cell lines by inducing apoptosis, suggesting that modifications in the chemical structure could enhance their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-chloro-4-methoxyphenyl)pyrrolidine hydrochloride, and how can reaction yields be improved?
- Methodology : Nucleophilic substitution is a common approach for pyrrolidine derivatives. For example, amines or alcohols can react with chlorinated intermediates under polar solvents (e.g., DMF, DMSO) at elevated temperatures . To improve yields, consider optimizing stoichiometry, reaction time, and temperature. Purification via recrystallization or column chromatography (using silica gel and gradients of ethyl acetate/hexane) is recommended .
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodology : Use a combination of analytical techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy at C4, chloro at C3) and pyrrolidine ring integrity .
- HPLC : Assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ expected at ~256.7 amu for the free base) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Follow OSHA/GHS guidelines:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of hydrochloride salt aerosols .
- Waste Disposal : Neutralize acidic waste before disposal and segregate halogenated byproducts .
Advanced Research Questions
Q. How does the electronic nature of the 3-chloro-4-methoxyphenyl group influence the compound's reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing chloro group and electron-donating methoxy group create a polarized aromatic ring, enhancing regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Use DFT calculations to map electron density and predict reactive sites. Experimental validation via X-ray crystallography can confirm bonding patterns .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Analysis : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Assay Reproducibility : Validate results in multiple cell lines or animal models. For receptor binding studies, use radioligand displacement assays with controls for non-specific binding .
- Metabolite Profiling : LC-MS/MS can identify active metabolites that may contribute to observed discrepancies .
Q. Can computational modeling predict the compound's pharmacokinetic properties, and what are the limitations?
- Methodology : Use tools like SwissADME or MOE to estimate:
- LogP : ~2.1 (moderate lipophilicity due to chloro and methoxy groups).
- Blood-Brain Barrier Penetration : Likely limited due to polar hydrochloride salt form .
- Limitations : Models may underestimate in vivo protein binding or active transport mechanisms. Validate with in situ perfusion studies .
Q. How does salt formation (hydrochloride) affect the compound's solubility and stability?
- Methodology :
- Solubility Testing : Compare free base and hydrochloride salt in buffers (pH 1–7.4). Hydrochloride salts typically enhance aqueous solubility at acidic pH .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride forms may hydrolyze under basic conditions, requiring pH-controlled storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
